

Commercial availability and suppliers of 4-Phenanthrol-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenanthrol-d9

Cat. No.: B13835240

[Get Quote](#)

4-Phenanthrol-d9: A Technical Guide for Researchers

An In-depth Whitepaper on the Commercial Availability, Synthesis, and Application of a Key Deuterated Internal Standard

This technical guide provides comprehensive information on **4-Phenanthrol-d9**, a deuterated analog of the phenanthrene metabolite 4-hydroxyphenanthrene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document details its commercial availability, physicochemical properties, a plausible synthetic route, and its primary application as an internal standard in mass spectrometry-based analytical methods.

Commercial Availability and Suppliers

4-Phenanthrol-d9 (CAS No. 922510-21-2) is available as a research-grade chemical from several specialized suppliers. It is primarily used as an internal standard for the quantification of polycyclic aromatic hydrocarbon (PAH) metabolites in biological and environmental samples.

Below is a summary of key suppliers:

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight
Pharmaffiliates	4-Phenanthrol-d9	922510-21-2	C ₁₄ HD ₉ O	203.28
Santa Cruz Biotechnology	4-Phenanthrol-d9	922510-21-2	C ₁₄ HD ₉ O	203.28
MedchemExpress	4-Phenanthrol-d9	922510-21-2	C ₁₄ HD ₉ O	203.28
LGC Standards	4-Phenanthrol-d9	922510-21-2	C ₁₄ HD ₉ O	203.28

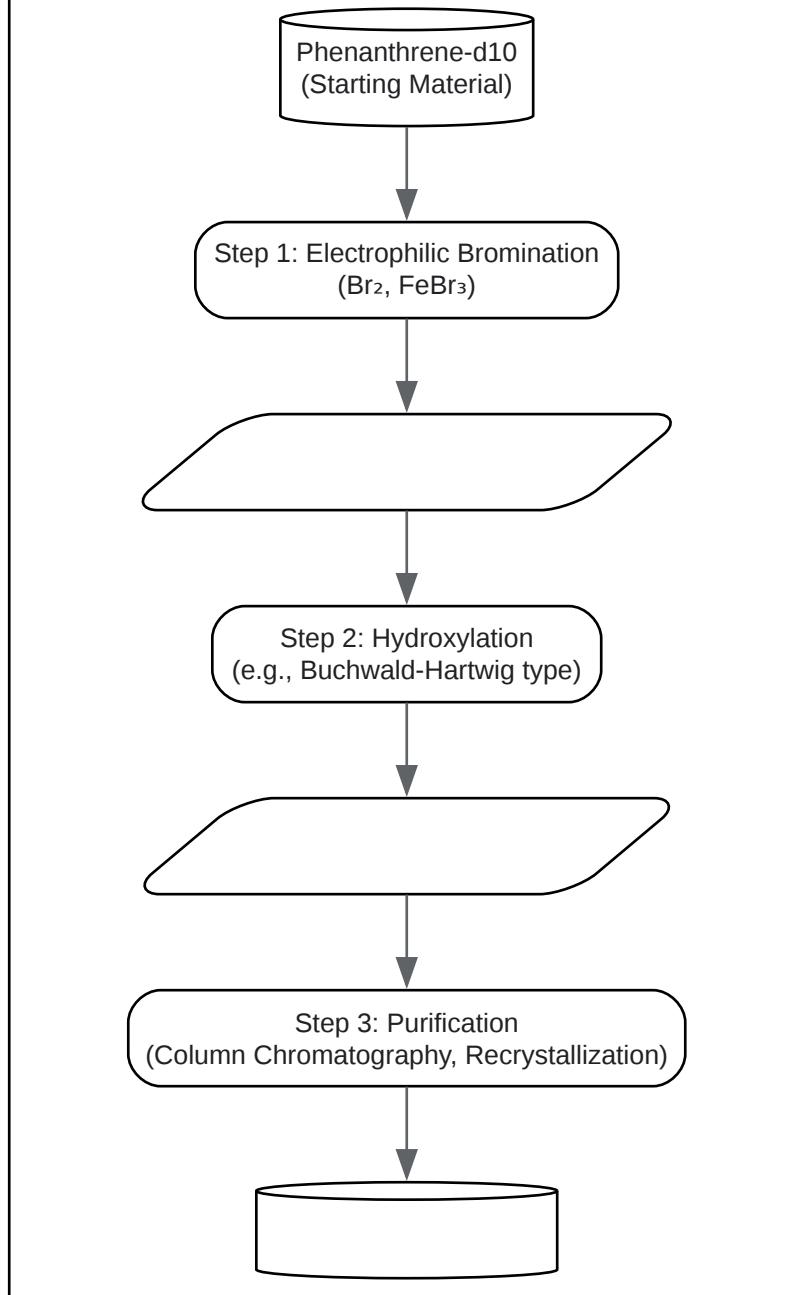
Note: Availability and product codes may vary. Users should consult the respective supplier's website for current information.

Physicochemical and Quality Specifications

While a specific Certificate of Analysis may vary by supplier and batch, the following table summarizes the typical quantitative data and specifications for **4-Phenanthrol-d9**. These values are critical for its use as a reliable internal standard in quantitative analysis.

Parameter	Typical Specification	Method
Appearance	White to off-white solid	Visual
Molecular Formula	C ₁₄ HD ₉ O	-
Molecular Weight	203.28 g/mol	Mass Spectrometry
Chemical Purity	≥98%	HPLC, ¹ H-NMR
Isotopic Purity (d ₉)	≥98%	Mass Spectrometry
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry / NMR
Unlabeled (d ₀) Content	<0.5%	Mass Spectrometry
Solubility	Soluble in Methanol, Acetonitrile, DMSO	-

Proposed Synthesis of 4-Phenanthrol-d9


A detailed, proprietary synthesis protocol for **4-Phenanthrol-d9** is not publicly available.

However, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic compounds. The following multi-step synthesis is proposed:

Experimental Protocol: Proposed Synthesis

- **Bromination of Phenanthrene-d10:** Commercially available Phenanthrene-d10 is subjected to electrophilic aromatic substitution to introduce a bromine atom. This reaction typically uses a bromine source (e.g., Br_2) and a Lewis acid catalyst (e.g., FeBr_3) in an inert solvent. The reaction mixture is stirred at room temperature, followed by workup to isolate the brominated phenanthrene-d9.
- **Hydroxylation of Bromo-phenanthrene-d9:** The resulting bromo-phenanthrene-d9 can be converted to the corresponding phenanthrol-d9 via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction (e.g., Buchwald-Hartwig amination conditions adapted for hydroxylation). This step requires careful control of reaction conditions to achieve regioselectivity for the 4-position.
- **Purification:** The crude **4-Phenanthrol-d9** is purified using column chromatography on silica gel, followed by recrystallization to yield the final product with high chemical and isotopic purity.

Proposed Synthesis Workflow for 4-Phenanthrol-d9

[Click to download full resolution via product page](#)

Proposed Synthesis of 4-Phenanthrol-d9

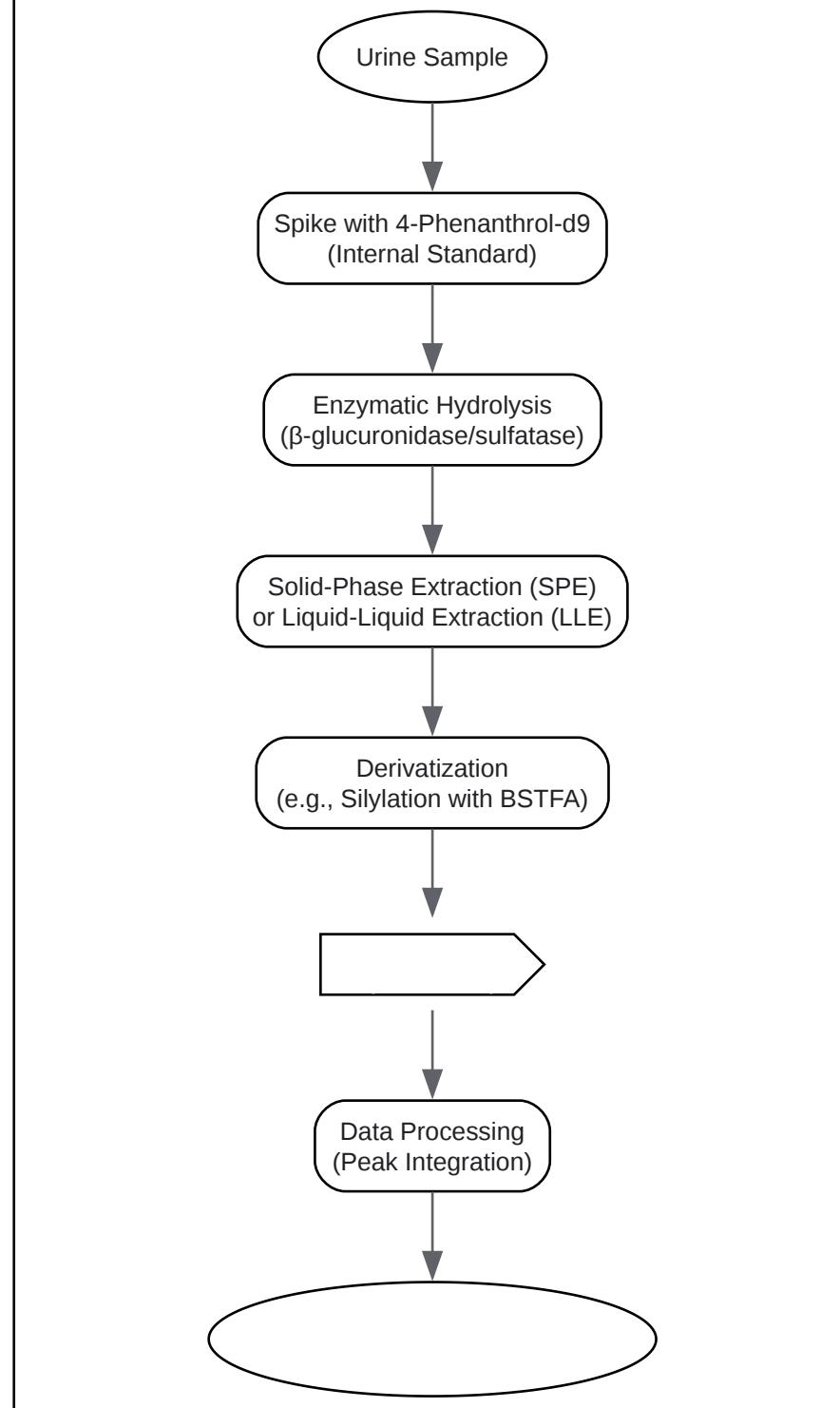
Application in Analytical Methods

The primary application of **4-Phenanthrol-d9** is as an internal standard for the isotope dilution method in quantifying PAH metabolites in complex biological matrices like urine.^[1] Its deuterated nature ensures it co-elutes with the native analyte (4-phenanthrol) but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Urinary Hydroxyphenanthrenes using GC-MS

This protocol provides a detailed workflow for the analysis of 4-hydroxyphenanthrene in urine samples.

- Sample Preparation:


- Spiking: To a 1 mL urine sample, add a known amount of **4-Phenanthrol-d9** solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
- Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to deconjugate the phase II metabolites. Incubate the mixture at 37°C for several hours or overnight.
- Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.
- Derivatization: Evaporate the solvent and derivatize the hydroxyl groups with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance for GC analysis.

- Instrumental Analysis (GC-MS):

- Gas Chromatograph (GC):
 - Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector: Splitless mode at 280°C.
 - Oven Program: Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
- Mass Spectrometer (MS):

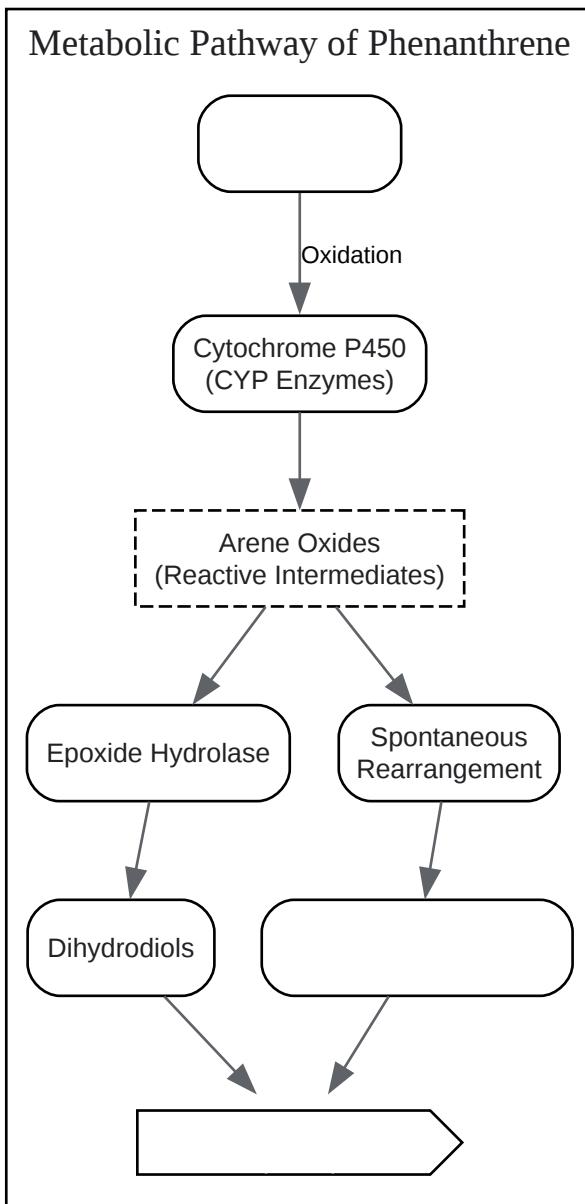
- Ionization: Electron Ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM) for high sensitivity.
- Ions to Monitor:
 - 4-Phenanthrol (derivatized): Monitor the molecular ion and characteristic fragment ions.
 - **4-Phenanthrol-d9** (derivatized): Monitor the corresponding ions with a +9 Da mass shift.
- Quantification:
 - Construct a calibration curve by analyzing standards containing known concentrations of native 4-phenanthrol and a fixed concentration of **4-Phenanthrol-d9**.
 - Calculate the concentration of 4-phenanthrol in the unknown samples by comparing the peak area ratio of the native analyte to the deuterated internal standard against the calibration curve.

Analytical Workflow for Urinary 4-Hydroxyphenanthrene

[Click to download full resolution via product page](#)Analytical Workflow using **4-Phenanthrol-d9**

Biological Significance and Signaling Pathways

4-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene in humans and other mammals is a complex process primarily mediated by cytochrome P450 (CYP) enzymes.


Metabolic Pathway of Phenanthrene

Phenanthrene is first oxidized by CYP enzymes to form arene oxides. These reactive intermediates can then undergo several transformations:

- Epoxide Hydrolase Action: Epoxide hydrolase can convert the arene oxides to dihydrodiols.
- Spontaneous Rearrangement: The arene oxides can rearrange to form phenols, including 1-, 2-, 3-, and 4-hydroxyphenanthrene.

The measurement of these hydroxylated metabolites, such as 4-hydroxyphenanthrene, in urine is a widely used method for biomonitoring human exposure to PAHs.

While specific signaling pathways directly modulated by 4-phenanthrol are not extensively characterized, studies on the broader class of PAH metabolites suggest potential biological activities. Exposure to PAHs and their metabolites has been associated with oxidative stress and inflammatory responses. For instance, some hydroxyphenanthrenes have been linked to an increase in biomarkers of oxidative stress (e.g., 8-oxodG) and inflammation (e.g., neutrophil-lymphocyte ratio) in adolescents.^[2] These effects are likely mediated through complex interactions with cellular signaling cascades, although the precise role of 4-phenanthrol in these processes requires further investigation.

[Click to download full resolution via product page](#)

Simplified Metabolic Pathway of Phenanthrene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and suppliers of 4-Phenanthrol-d9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13835240#commercial-availability-and-suppliers-of-4-phenanthrol-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com